molecular formula C15H20N6 B5321604 N-(4-methylphenyl)-6-(pyrrolidin-1-ylmethyl)-1,3,5-triazine-2,4-diamine

N-(4-methylphenyl)-6-(pyrrolidin-1-ylmethyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B5321604
M. Wt: 284.36 g/mol
InChI Key: YDWLIZQENHBFPF-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-6-(pyrrolidin-1-ylmethyl)-1,3,5-triazine-2,4-diamine is a synthetic organic compound that belongs to the class of triazine derivatives Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-6-(pyrrolidin-1-ylmethyl)-1,3,5-triazine-2,4-diamine typically involves a multi-step process. One common method starts with the reaction of 4-methylbenzonitrile with hydrazine hydrate to form 4-methylbenzohydrazide. This intermediate is then reacted with cyanuric chloride under basic conditions to yield the desired triazine derivative. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at temperatures ranging from 0°C to room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-6-(pyrrolidin-1-ylmethyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced derivatives with simplified structures.

    Substitution: Substituted triazine derivatives with various functional groups.

Scientific Research Applications

N-(4-methylphenyl)-6-(pyrrolidin-1-ylmethyl)-1,3,5-triazine-2,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-6-(pyrrolidin-1-ylmethyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-6-(morpholin-1-ylmethyl)-1,3,5-triazine-2,4-diamine
  • N-(4-methylphenyl)-6-(piperidin-1-ylmethyl)-1,3,5-triazine-2,4-diamine
  • N-(4-methylphenyl)-6-(azepan-1-ylmethyl)-1,3,5-triazine-2,4-diamine

Uniqueness

N-(4-methylphenyl)-6-(pyrrolidin-1-ylmethyl)-1,3,5-triazine-2,4-diamine is unique due to the presence of the pyrrolidine ring, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-N-(4-methylphenyl)-6-(pyrrolidin-1-ylmethyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6/c1-11-4-6-12(7-5-11)17-15-19-13(18-14(16)20-15)10-21-8-2-3-9-21/h4-7H,2-3,8-10H2,1H3,(H3,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDWLIZQENHBFPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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